1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride
CAS No.: 2624135-05-1
Cat. No.: VC11531818
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2624135-05-1 |
|---|---|
| Molecular Formula | C7H14ClNO |
| Molecular Weight | 163.64 g/mol |
| IUPAC Name | 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO.ClH/c1-7-2-5(3-7)6(8)4-9-7;/h5-6H,2-4,8H2,1H3;1H |
| Standard InChI Key | DVLDEZFEIHRRLR-UHFFFAOYSA-N |
| Canonical SMILES | CC12CC(C1)C(CO2)N.Cl |
Introduction
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is a bicyclic amine compound characterized by its unique oxabicyclo structure. This compound is of interest in various scientific fields, including medicinal chemistry and organic synthesis, due to its potential applications and intriguing chemical and biological properties.
Structural Information
The molecular formula of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is C7H13NO, and its SMILES notation is CC12CC(C1)C(CO2)N . The compound's structural framework significantly influences its chemical behavior and interactions with biological systems.
Synthesis Methods
The synthesis of 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the oxabicyclo structure. This process often requires specific catalysts and controlled conditions such as temperature and pressure to optimize yield and purity.
Applications and Research Findings
1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride is used as a building block in organic synthesis and serves as a reference standard in analytical chemistry. It is also investigated for potential biological activities, such as interactions with biomolecules, and explored for therapeutic properties and as a precursor in drug development processes.
Mechanism of Action
The mechanism of action for 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride involves interactions with specific molecular targets such as enzymes or receptors within biological systems. These interactions can modulate biochemical pathways, leading to various physiological effects depending on the context of use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume